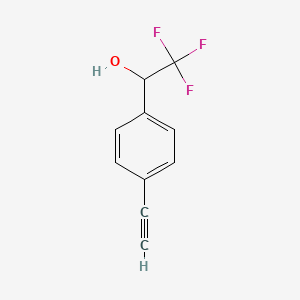

1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

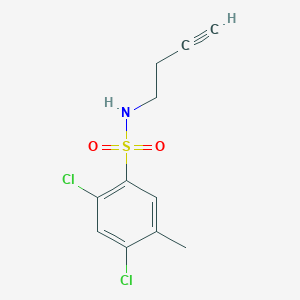

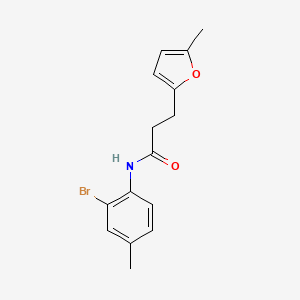

The compound “1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol” is an organic compound containing an ethynyl group and a trifluoroethanol group attached to a phenyl ring . The ethynyl group consists of a carbon-carbon triple bond (C≡C), and the trifluoroethanol group contains a carbon atom bonded to three fluorine atoms and a hydroxyl group (-OH).

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “1-(4-Ethynylphenyl)ethanone” have been synthesized using palladium-catalyzed Sonogashira polycondensation reactions . This involves the reaction of a compound with an ethynyl group with another compound containing a halogen atom in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a phenyl ring with an ethynyl group and a trifluoroethanol group attached. The ethynyl group would contribute to the planarity of the molecule, while the trifluoroethanol group could introduce polarity .Chemical Reactions Analysis

The ethynyl group in this compound could potentially undergo addition reactions, while the trifluoroethanol group could participate in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis

Based on the properties of similar compounds, this compound is likely to be a solid at room temperature . Its solubility would depend on the polarity of the solvent, with it likely being more soluble in polar solvents due to the presence of the trifluoroethanol group .Scientific Research Applications

1. Organic Light-Emitting Diodes

Ethynylphenyl-linked carbazoles, including compounds similar to 1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol, have been utilized in the creation of white organic light-emitting diodes (OLEDs). These compounds demonstrate significant potential in tuning electroluminescence properties for OLED applications (Adhikari et al., 2009).

2. Synthesis of Radioligands

This compound has been used in the synthesis of improved radioligands for GABA-gated chloride channels, demonstrating its utility in neurochemical research (Palmer & Casida, 1991).

3. Aggregation-Induced Emission

The synthesis of tetraphenylethene-containing compounds, including this compound derivatives, has been explored for their aggregation-induced emission properties. This has potential applications in fluorescent photopatterning, optical limiting, and explosive detection (Hu et al., 2012).

4. Polymerization Processes

Research has shown the utility of similar compounds in polymerization processes, particularly in the formation of polymeric structures and networks with high thermal stability (Souverain et al., 1980).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-ethynylphenylboronic acid pinacol ester , have been used for the functionalization of platinum nanoparticles

Mode of Action

Compounds with ethynylphenyl groups are often involved in reactions like the sonogashira cross-coupling reaction . This reaction forms a carbon–carbon bond between a terminal alkyne and an aryl or vinyl halide . The compound might interact with its targets in a similar manner, but further studies are required to confirm this.

Biochemical Pathways

A study involving a similar compound, 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene, mentioned its involvement in the formation of hyperbranched polymer . This suggests that 1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol might also influence polymer formation pathways.

Result of Action

The compound’s potential involvement in polymer formation pathways suggests that it might influence the structure and function of macromolecules in cells.

Safety and Hazards

Future Directions

The future directions for this compound could involve exploring its potential uses in various fields such as organic synthesis, materials science, and medicinal chemistry. Its unique structure could make it useful in the synthesis of complex organic molecules or in the development of new materials .

properties

IUPAC Name |

1-(4-ethynylphenyl)-2,2,2-trifluoroethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h1,3-6,9,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBTXUVLYVGRJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2405761.png)

![Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2405762.png)

![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405767.png)

![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2405769.png)